molecular formula C13H17N3O B11816715 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11816715
M. Wt: 231.29 g/mol
InChI Key: FLIITMANKWXRRG-UHFFFAOYSA-N
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Description

2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a cyclopropylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, the pyrrolidine ring can be constructed from cyclic or acyclic precursors, and the pyridine ring can be introduced through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Pyrrolizine
  • Prolinol

Comparison: Compared to these similar compounds, 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific functional groups and structural features. The presence of the cyclopropylamino group and the pyridine ring distinguishes it from other pyrrolidine derivatives, potentially leading to different biological activities and applications .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[2-(cyclopropylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C13H17N3O/c17-9-16-8-2-4-12(16)11-3-1-7-14-13(11)15-10-5-6-10/h1,3,7,9-10,12H,2,4-6,8H2,(H,14,15)

InChI Key

FLIITMANKWXRRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=C(N=CC=C2)NC3CC3

Origin of Product

United States

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